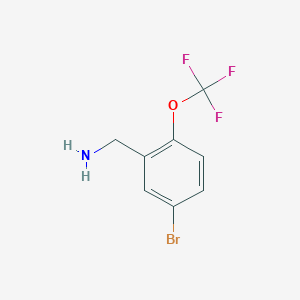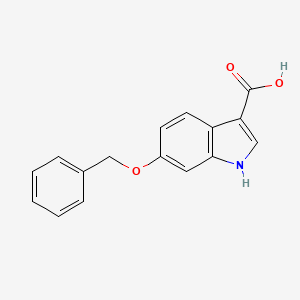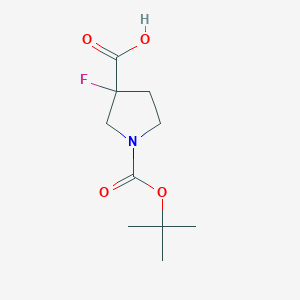
Acide 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylique
Vue d'ensemble
Description
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Molecular Structure Analysis
The molecular weight of the compound is 243.26 g/mol . The structure of the compound includes a tert-butoxycarbonyl group attached to a pyrrolidine ring, which is further substituted with a fluorine atom and a carboxylic acid group .Chemical Reactions Analysis
The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It is stored under inert gas and is sensitive to air and heat . It is also soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Applications De Recherche Scientifique
Synthèse des peptides
Ce composé est largement utilisé dans la synthèse des peptides. Le groupe tert-butoxycarbonyl (Boc) sert de groupe protecteur pour les acides aminés pendant l'assemblage de la chaîne peptidique. Il est particulièrement utile car il peut être éliminé sélectivement dans des conditions acides douces sans affecter d'autres groupes fonctionnels sensibles dans le peptide .
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour la modification de composés d'intérêt. Son atome de fluor peut améliorer la stabilité métabolique et l'affinité de liaison des produits pharmaceutiques. Le groupe Boc permet également de masquer temporairement les groupes amine, ce qui peut être bénéfique dans les synthèses organiques en plusieurs étapes .
Conception de promédicaments
La structure de pyrrolidine protégée par Boc de ce composé est précieuse dans la conception de promédicaments. Elle peut être utilisée pour modifier les caractéristiques de solubilité et d'absorption des molécules médicamenteuses, améliorant ainsi leur biodisponibilité et leur efficacité thérapeutique .
Sondes moléculaires
La capacité du composé à introduire des atomes de fluor dans les molécules en fait un réactif utile pour la création de sondes moléculaires. Ces sondes sont essentielles dans divers types de recherches biochimiques et médicales, telles que l'étude des activités enzymatiques et des voies métaboliques .
Bioconjugaison
Les techniques de bioconjugaison utilisent souvent ce composé pour fixer des marqueurs contenant du fluor à des biomolécules. Ceci est particulièrement important dans le développement d'agents diagnostiques et dans l'étude des systèmes biologiques au niveau moléculaire .
Science des matériaux
En science des matériaux, le groupe Boc du composé peut être utilisé pour introduire des groupements organiques sur les surfaces des matériaux. Cela peut modifier les propriétés de surface, telles que l'hydrophobicité, et peut être exploité dans la création de nouveaux matériaux présentant des caractéristiques spécifiques .
Chimie agricole
Le cycle pyrrolidine fluoré peut être incorporé dans des produits agrochimiques pour améliorer leur stabilité contre l'hydrolyse et la dégradation oxydative. Ceci améliore l'efficacité et la durée de conservation des pesticides et des herbicides .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou matériau de référence dans les analyses chromatographiques. Sa structure unique permet l'étalonnage des instruments et la validation des méthodes analytiques .
Mécanisme D'action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound, also known as the Boc group, is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as Boc protection . The Boc group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The Boc group plays a crucial role in peptide synthesis. It is used in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Result of Action
The result of the action of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is the protection of the amino group, which prevents it from reacting with other compounds during synthesis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Moreover, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Safety and Hazards
Orientations Futures
The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a promising area of research .
Analyse Biochimique
Biochemical Properties
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used to prevent unwanted reactions at the amino site. This compound interacts with enzymes such as peptidases and proteases, which can cleave the Boc group under specific conditions, thereby allowing the amino group to participate in subsequent reactions . Additionally, it may interact with other biomolecules like nucleophiles, which can attack the carbonyl carbon, leading to the removal of the Boc group.
Cellular Effects
The effects of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid on various cell types and cellular processes are primarily related to its role as a protecting group. In cellular environments, the compound can influence cell signaling pathways by temporarily blocking amino groups on peptides and proteins, thus preventing their interaction with other cellular components . This can affect gene expression and cellular metabolism by modulating the availability of functional amino groups necessary for protein synthesis and function.
Molecular Mechanism
At the molecular level, 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid exerts its effects through the formation and removal of the Boc protecting group. The mechanism involves the nucleophilic attack on the carbonyl carbon of the Boc group, leading to its cleavage and the release of the free amino group . This process can be catalyzed by acids or enzymes, such as trifluoroacetic acid or peptidases, which facilitate the removal of the Boc group under mild conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid are crucial for its effective use in biochemical reactions. The compound is generally stable under ambient conditions but can degrade over time when exposed to moisture or acidic environments . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to gradual deprotection and activation of amino groups, influencing cellular processes over time.
Dosage Effects in Animal Models
The effects of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular stress may occur due to the accumulation of the compound and its degradation products . Threshold effects have been observed, where a specific dosage range is required to achieve the desired protective effect without inducing toxicity.
Metabolic Pathways
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes such as carboxylesterases and peptidases, which facilitate the removal of the Boc group and the subsequent incorporation of the amino group into metabolic pathways . This interaction can affect metabolic flux and the levels of metabolites involved in protein synthesis and degradation.
Transport and Distribution
Within cells and tissues, 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . The compound can be localized to specific cellular compartments where it exerts its protective effects on amino groups. Its distribution is influenced by factors such as solubility, cellular uptake mechanisms, and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, where it participates in the protection of amino groups during protein synthesis and processing. This localization is essential for its function and effectiveness in biochemical reactions.
Propriétés
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHYDQOUZWQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677641 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001754-59-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
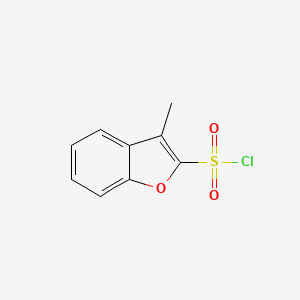
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)

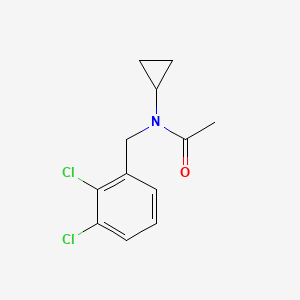

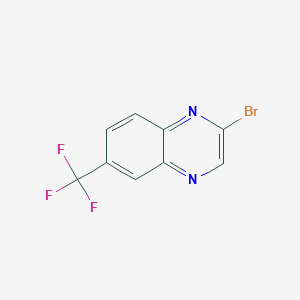
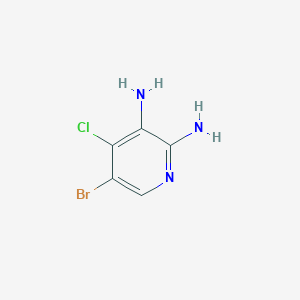
![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)
